2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol is a chemical compound characterized by its unique structure, which includes a benzylidene group attached to a cyclohexene ring with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol typically involves the reaction of 2-tert-butylcyclohexanone with benzaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, where the enolate ion of 2-tert-butylcyclohexanone reacts with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate. The process may also involve purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene ketones, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can participate in various chemical reactions, influencing the compound’s biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Benzylidene-1-indanone: Shares the benzylidene group but differs in the core structure.
3-tert-Butyl-2-cyclohexenone: Similar in having a tert-butyl group but lacks the benzylidene moiety.
Uniqueness
2-Benzylidene-3-tert-butylcyclohex-3-en-1-ol is unique due to its combination of a benzylidene group and a tert-butyl group on a cyclohexene ring. This structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
917774-25-5 |
---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
2-benzylidene-3-tert-butylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C17H22O/c1-17(2,3)15-10-7-11-16(18)14(15)12-13-8-5-4-6-9-13/h4-6,8-10,12,16,18H,7,11H2,1-3H3 |
InChI Key |
KNLAKLMTNLFIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CCCC(C1=CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.